
4-Quinolinylmethyl methanesulfonate
Overview
Description
4-Quinolinylmethyl methanesulfonate is a useful research compound. Its molecular formula is C11H11NO3S and its molecular weight is 237.28 g/mol. The purity is usually 95%.
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Scientific Research Applications
Medicinal Chemistry
4-Quinolinylmethyl methanesulfonate serves as a precursor in the synthesis of various bioactive compounds. Its derivatives have shown potential as:
- Anticancer Agents : Research indicates that quinoline derivatives can induce apoptosis in cancer cell lines, such as B16F-10 mouse melanoma cells and 4T1 breast tumor cells . The mechanism often involves the inhibition of critical cellular pathways, leading to cell death.
- Antiviral Drugs : Compounds derived from quinoline structures have been explored for their ability to inhibit viral replication. For instance, Elvitegravir, a quinoline derivative, is effective against HIV by inhibiting the integrase enzyme necessary for viral DNA integration .
Antimicrobial Activity
Research has demonstrated that this compound exhibits antimicrobial properties against various pathogens. Studies indicate that certain synthesized quinoline derivatives show significant inhibition against bacteria such as Mycobacterium smegmatis and Pseudomonas aeruginosa . The presence of electron-withdrawing groups in these derivatives enhances their antimicrobial efficacy.
DNA Damage Studies
The compound has been utilized in studies examining its effects on DNA integrity. Methyl methanesulfonate, a related compound, is known to induce DNA strand breaks and mutations in various organisms . This property can be leveraged to study mechanisms of mutagenesis and carcinogenesis.
Table 1: Summary of Research Findings on this compound
Properties
Molecular Formula |
C11H11NO3S |
---|---|
Molecular Weight |
237.28 g/mol |
IUPAC Name |
quinolin-4-ylmethyl methanesulfonate |
InChI |
InChI=1S/C11H11NO3S/c1-16(13,14)15-8-9-6-7-12-11-5-3-2-4-10(9)11/h2-7H,8H2,1H3 |
InChI Key |
RVJUILCHJOASSK-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)OCC1=CC=NC2=CC=CC=C12 |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
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